molecular formula C16H15N3O3S B10990438 ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10990438
M. Wt: 329.4 g/mol
InChI Key: VYQNQGNZTKQHHJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a synthetic organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the thiazole ring and the final esterification step. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve large-scale production with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with different biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique structure, which combines the properties of both indole and thiazole rings. This combination enhances its potential biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 2-[(1-methylindole-6-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-3-22-15(21)12-9-23-16(17-12)18-14(20)11-5-4-10-6-7-19(2)13(10)8-11/h4-9H,3H2,1-2H3,(H,17,18,20)

InChI Key

VYQNQGNZTKQHHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C=CN3C

Origin of Product

United States

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